molecular formula C21H13BrClNO4S3 B2438441 2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone CAS No. 850928-42-6

2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B2438441
CAS No.: 850928-42-6
M. Wt: 554.87
InChI Key: ADZDWKKQBGLVGW-UHFFFAOYSA-N
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Description

2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C21H13BrClNO4S3 and its molecular weight is 554.87. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO4S3/c22-14-5-9-16(10-6-14)31(26,27)20-21(28-19(24-20)18-2-1-11-29-18)30-12-17(25)13-3-7-15(23)8-4-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZDWKKQBGLVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The compound features several functional groups:

  • Bromophenyl group
  • Sulfonyl group
  • Oxazole ring
  • Chlorophenyl group

These structural elements contribute to its pharmacological properties and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring.
  • Introduction of the bromophenyl and chlorophenyl groups.
  • Sulfonation and thioether formation.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that related compounds possess significant antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The presence of the sulfonyl group enhances the interaction with bacterial enzymes, potentially leading to inhibition of growth .

Analgesic Properties

The analgesic activity of similar oxazole derivatives has been evaluated using pharmacological tests such as the writhing test and hot plate test. Results indicate that these compounds can effectively reduce pain responses in animal models .

Anti-inflammatory Effects

Molecular docking studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition could lead to reduced inflammation and pain .

The biological activity of this compound is likely mediated through:

  • Binding to Enzymes: The sulfonamide moiety may facilitate strong interactions with target enzymes involved in pain and inflammation.
  • Modulation of Receptors: The presence of aromatic rings allows for potential interactions with various receptors, influencing their activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeReference
2-(4-bromophenylsulfonyl)-phenolAntibacterialSalmonella typhi
2-(4-bromophenylsulfonyl)-oxazoleAnalgesicCOX enzymes
1-(4-chlorophenyl)-3-thiosemicarbazoneAnti-inflammatoryInflammatory pathways

Case Studies

  • Analgesic Activity Study : In a study assessing the analgesic effects of oxazol derivatives, compounds containing the bromophenyl sulfonamide exhibited significant reductions in pain response compared to controls. The study utilized both acute toxicity assessments and histopathological evaluations to confirm safety profiles alongside efficacy .
  • Antimicrobial Screening : A series of synthesized compounds were tested against various bacterial strains, revealing moderate to strong activity against Bacillus subtilis. The presence of specific substituents influenced their antibacterial potency .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that similar compounds exhibit significant anticancer properties. The presence of the bromine atom and the sulfonyl group may enhance the compound's ability to induce apoptosis in cancer cells. Studies on related thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : The compound may possess antibacterial activity. Preliminary studies suggest that compounds with similar structures can effectively inhibit bacterial growth, potentially making them candidates for new antibiotic therapies .
  • G Protein-Coupled Receptor Modulation : Compounds containing thiophene and oxazole structures have been shown to interact with G protein-coupled receptors (GPCRs). This interaction can influence signaling pathways that regulate cell function, making these compounds relevant for drug development targeting GPCR-related diseases .

Biological Research

  • Pharmacophore Identification : The compound can serve as a pharmacophore in drug design, where its specific functional groups interact with biological targets such as enzymes and receptors. Understanding these interactions is crucial for developing new therapeutic agents .
  • Mechanistic Studies : Investigating the mechanisms of action of this compound can provide insights into its biological effects. For instance, studies have shown that the sulfonyl group may play a key role in modulating enzyme activity, which is essential for understanding its therapeutic potential.

Industrial Applications

  • Material Science : Due to its unique chemical properties, this compound may find applications in the development of advanced materials such as polymers and coatings. Its structural features could enhance material properties like durability and resistance to environmental factors.
  • Chemical Synthesis : As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for producing specialty chemicals and intermediates used in industrial processes .

Case Studies and Experimental Data

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen reaction provides a robust method for constructing 5-substituted oxazoles. Using thiophen-2-carboxaldehyde and tosylmethylisocyanide (TosMIC) under basic conditions (e.g., K$$2$$CO$$3$$ in methanol), the reaction proceeds via a [3+2] cycloaddition to form 2-(thiophen-2-yl)oxazole-5-thiol.
$$
\text{Thiophen-2-carboxaldehyde} + \text{TosMIC} \xrightarrow{\text{Base}} \text{2-(Thiophen-2-yl)oxazole-5-thiol} + \text{TosH}
$$
Key parameters :

  • Reaction time: 12–24 hours at 60°C.
  • Yield: 68–72% after recrystallization.

Sulfonation at the 4-Position

Introducing the 4-bromophenylsulfonyl group requires sulfonation of the oxazole-thiol intermediate. Treating the oxazole with 4-bromobenzenesulfonyl chloride in the presence of pyridine (as HCl scavenger) in dichloromethane achieves regioselective sulfonation at the 4-position:
$$
\text{Oxazole-5-thiol} + \text{4-BrC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Pyridine}} \text{4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole-5-thiol}
$$
Optimization :

  • Temperature: 0°C to room temperature.
  • Yield: 80–85% after aqueous workup.

Synthesis of the Thioether-Linked Ethanone Moiety

Preparation of 1-(4-Chlorophenyl)ethanone Thiol

The α-thioethanone is synthesized via nucleophilic substitution. 1-(4-Chlorophenyl)ethanone is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation (AIBN), followed by thiolation with thiourea:
$$
\text{1-(4-ClC}6\text{H}4)\text{COCH}3 \xrightarrow{\text{NBS, AIBN}} \text{1-(4-ClC}6\text{H}4)\text{COCH}2\text{Br} \xrightarrow{\text{Thiourea}} \text{1-(4-ClC}6\text{H}4)\text{COCH}_2\text{SH}
$$
Challenges :

  • Competing elimination during bromination.
  • Mitigation: Use of low-temperature (0–5°C) and excess NBS.

Thioether Coupling

The final coupling involves a nucleophilic aromatic substitution (SNAr) between the oxazole-thiol and α-bromoethanone. Employing lithium hexamethyldisilazane (LiHMDS) as a base in tetrahydrofuran (THF) facilitates deprotonation of the thiol and subsequent attack on the electrophilic carbon:
$$
\text{Oxazole-SH} + \text{BrCH}2\text{CO(4-ClC}6\text{H}_4) \xrightarrow{\text{LiHMDS, THF}} \text{Target Compound}
$$
Reaction Conditions :

  • Temperature: −78°C to room temperature.
  • Yield: 70–75% after column chromatography.

Alternative Synthetic Strategies

Flow Chemistry Approaches

Modular flow reactors enable multi-step synthesis with improved control over exothermic intermediates. A two-step continuous process could integrate oxazole formation and sulfonation, followed by in-line scavenging (e.g., silica cartridges) to purify intermediates before thioether coupling.

Advantages :

  • Reduced reaction time (580 ms per step in capillary microreactors).
  • Scalability (4 g/hour throughput).

Solid-Phase Synthesis

Immobilized reagents (e.g., polymer-supported TosMIC) simplify oxazole synthesis by enabling catch-and-release purification. This method minimizes byproduct contamination but requires optimization of resin compatibility.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (DMSO-$$d6$$):
    • δ 8.21 (s, 1H, oxazole-H).
    • δ 7.89–7.45 (m, 8H, aromatic-H).
    • δ 4.32 (s, 2H, SCH$$
    2$$CO).
  • FT-IR :
    • 1685 cm$$^{-1}$$ (C=O stretch).
    • 1150 cm$$^{-1}$$ (S=O asymmetric stretch).
  • Mass Spec (APCI) : m/z 623.2 [M+H]$$^+$$.
  • Purity and Yield Optimization

    Step Yield (%) Purity (HPLC)
    Oxazole formation 72 95
    Sulfonation 85 97
    Thioether coupling 75 98

    Challenges and Mitigation Strategies

    • Oxazole Ring Instability :
      • Use anhydrous conditions to prevent hydrolysis.
    • Sulfonation Side Reactions :
      • Slow addition of sulfonyl chloride at 0°C.
    • Thiol Oxidation :
      • Conduct reactions under nitrogen atmosphere.

    Q & A

    Q. What are the key steps and considerations for synthesizing this compound?

    The synthesis should prioritize sequential coupling of the sulfonyl, oxazole, and thiophene moieties. Protecting groups may be required for reactive sites like the thiol (-SH) group. Alkylation agents (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) can facilitate thioether bond formation . Purification via recrystallization in polar aprotic solvents (e.g., DMSO/ethanol mixtures) is recommended to isolate high-purity crystals .

    Q. Which spectroscopic techniques are optimal for structural characterization?

    • ¹H/¹³C NMR : Resolve aromatic protons (e.g., thiophene at δ 6.8–7.5 ppm) and sulfonyl/ketone carbonyl groups (δ 165–175 ppm) .
    • Mass spectrometry (EI-MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of Br or Cl substituents) .
    • IR spectroscopy : Identify S=O (1150–1350 cm⁻¹) and C=O (1680–1750 cm⁻¹) stretches .

    Q. How can common synthetic impurities be identified and mitigated?

    Byproducts like unreacted bromophenyl intermediates or disulfide linkages can be detected via HPLC with UV detection (λ = 254 nm). Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes these impurities .

    Q. What solvent systems are suitable for recrystallization?

    Mixed solvents like dichloromethane/hexane or DMSO/water yield well-defined single crystals for X-ray diffraction. Slow evaporation at 292 K minimizes lattice defects .

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in molecular conformation?

    Single-crystal X-ray studies (R factor < 0.05) reveal bond angles and torsional strains. For example, the dihedral angle between the oxazole and thiophene rings can indicate π-π stacking feasibility. Hydrogen bonding (C–H···O/N) and van der Waals interactions stabilize the lattice .

    Q. What computational methods predict the compound’s reactivity?

    Density functional theory (DFT) at the B3LYP/6-31G* level models electronic effects. Fukui indices identify nucleophilic/electrophilic sites on the oxazole ring, while molecular dynamics simulations assess solvation effects in biological systems .

    Q. How do electronic effects of the 4-bromophenylsulfonyl group influence bioactivity?

    The sulfonyl group’s electron-withdrawing nature enhances electrophilicity, potentially increasing binding to cysteine residues in enzyme active sites. Comparative studies with non-sulfonylated analogs via enzyme inhibition assays (e.g., IC₅₀ measurements) validate this hypothesis .

    Q. What strategies address contradictions between in vitro and in silico activity data?

    • Experimental : Validate computational predictions using isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • Methodological : Apply machine learning (e.g., random forest models) to reconcile discrepancies in datasets by weighting variables like solvent polarity or protein flexibility .

    Q. How can hydrogen bonding networks in the crystal lattice inform solid-state stability?

    Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts contribute 12–15% to lattice energy). Thermal gravimetric analysis (TGA) correlates decomposition temperatures with hydrogen bond density .

    Q. What mechanistic insights explain pH-dependent degradation of the thiophene moiety?

    Acidic conditions protonate the thiophene sulfur, leading to ring-opening via nucleophilic attack. UV-Vis spectroscopy tracks absorbance shifts (Δλ = 20–30 nm) during degradation. Buffered solutions (pH 7.4) stabilize the thiophene ring in physiological studies .

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